3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine is a complex organic compound belonging to the class of pyridines. This compound features a bromine atom at the 3rd position and a tert-butylsulfinyl group attached to a pyrrolidine ring at the 5th position of the pyridine ring. Its molecular formula is with a molecular weight of approximately . The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine typically involves several synthetic steps starting from commercially available precursors. Common methods include:
The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. For instance, using environmentally friendly solvents and reagents can optimize the process. Techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability in industrial settings .
The molecular structure of 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine can be represented using various structural formulas:
InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18?/m0/s1
CC(C)(C)S(=O)N1CCC[C@H]1C2=CC(=CN=C2)Br
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine |
InChI Key | UCNCTYJSBALWII-RSXQAXDFSA-N |
3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine can participate in various chemical reactions:
The specific conditions for these reactions will vary based on the desired outcome, including temperature, solvent choice, and catalyst presence.
The mechanism of action for 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets depend on the specific application context .
The physical properties of 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine include:
Property | Value |
---|---|
Appearance | Solid or crystalline |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine has several scientific research applications:
This compound's unique structural features contribute to its distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: